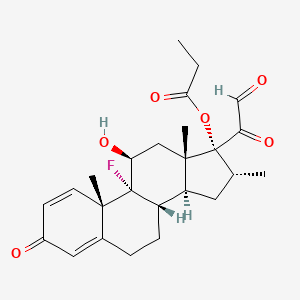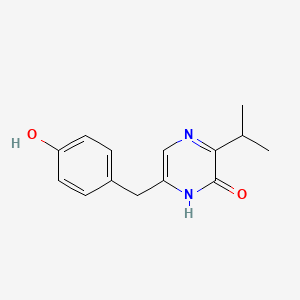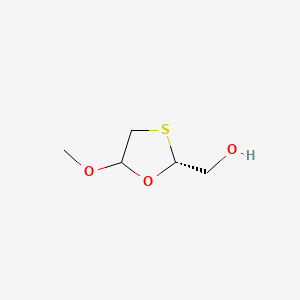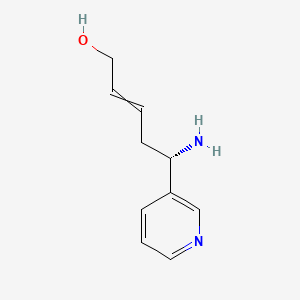![molecular formula C30H30ClNO4S B590521 Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate CAS No. 1187586-82-8](/img/structure/B590521.png)
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is an impurity of Montelukast . Montelukast is a leukotriene D4-receptor antagonist used in the treatment of allergies and asthma .
Molecular Structure Analysis
The molecular formula of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is C30H30ClNO4S . The IUPAC name is 2-[2-[(E)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-enyl]phenyl]propan-2-ol;methanesulfonic acid .Physical And Chemical Properties Analysis
The molecular weight of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is 536.08 . More detailed physical and chemical properties were not available in the resources.Scientific Research Applications
Analytical Method Development : A study developed an RP-HPLC-PDA method for the simultaneous quantification of Montelukast, among other drugs, highlighting its significance in analytical chemistry (Mamatha & Devanna, 2018).
Pharmaceutical Preparation Analysis : Research on high-performance thin-layer chromatography (HPTLC) for determining Montelukast Sodium in pharmaceutical preparations underscores its relevance in pharmaceutical quality control (Sane et al., 2004).
Crystal Structure Elucidation : The study of Montelukast's crystal structure contributes to a deeper understanding of its molecular interactions, aiding in pharmaceutical development (Thun et al., 2009).
Synthesis and Characterization : Research focusing on the identification, synthesis, and characterization of Montelukast impurities is crucial for ensuring the purity and efficacy of the drug (Saravanan et al., 2008).
Pharmacokinetics and Metabolic Profiling : Studies on the metabolic profiles and pharmacokinetics of Montelukast in human plasma and bile provide insights into its metabolism, essential for understanding its therapeutic effects and safety profile (Balani et al., 1997).
Neuropharmacological Effects : Research demonstrating Montelukast's potential in ameliorating Aβ1-42-induced memory impairment and neuroinflammatory responses in mice suggests its possible application in treating neurological conditions like Alzheimer's disease (Lai et al., 2014).
Wound Healing Applications : A study on the effects of Montelukast on burn wound healing in a rat model indicates its potential application in enhancing the healing process of burns (Turtay et al., 2010).
Gastrointestinal Applications : Montelukast's efficacy in treating dyspeptic children with duodenal eosinophilia highlights its potential application in gastrointestinal disorders (Friesen et al., 2004).
Antioxidant Properties : The gastroprotective and antioxidant effects of Montelukast on indomethacin-induced gastric ulcer in rats demonstrate its potential as a protective agent against oxidative stress-related gastric damage (Dengiz et al., 2007).
Drug Delivery Research : The development of an electrosprayed Montelukast/poly (lactic-co-glycolic acid) particle-based coating for the prevention of in-stent restenosis illustrates its application in advanced drug delivery systems (Zamani et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-[2-[(E)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-enyl]phenyl]propan-2-ol;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO.CH4O3S/c1-29(2,32)27-12-4-3-10-23(27)11-6-9-21-7-5-8-22(19-21)13-17-26-18-15-24-14-16-25(30)20-28(24)31-26;1-5(2,3)4/h3-10,12-20,32H,11H2,1-2H3;1H3,(H,2,3,4)/b9-6+,17-13+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQCEXXVURWSMU-BVWTYKKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CC=CC2=CC(=CC=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1C/C=C/C2=CC(=CC=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)

![4-[(3-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B590446.png)




![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)
